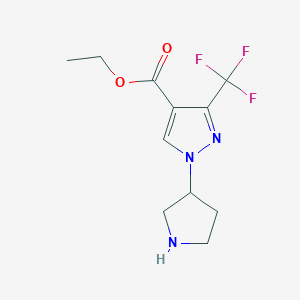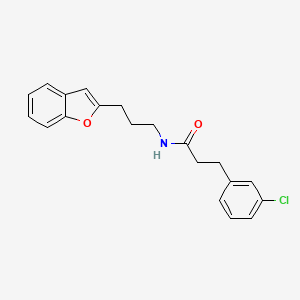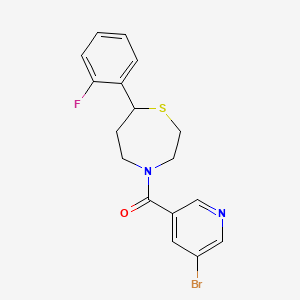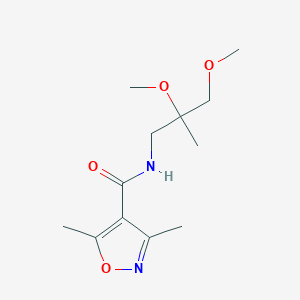
Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a trifluoromethyl group and a pyrazole ring . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a trifluoromethyl group, and a pyrazole ring . The InChI code for this compound is 1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 .作用機序
The mechanism of action of Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA-A receptor, which in turn leads to an increase in the inhibitory neurotransmission in the brain. This increased inhibitory neurotransmission is believed to be responsible for the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission in the brain. This increased inhibitory neurotransmission is believed to be responsible for the anticonvulsant and anxiolytic effects of this compound.
実験室実験の利点と制限
One of the significant advantages of Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate is its potent anticonvulsant activity. This makes it an ideal compound for studying the mechanisms of epilepsy and for developing new treatments for this condition. Additionally, its anxiolytic effects make it an excellent compound for studying the mechanisms of anxiety and depression.
One of the limitations of this compound is that its mechanism of action is not fully understood. This makes it challenging to develop new treatments based on this compound. Additionally, its potential side effects and toxicities are not fully known, which could limit its use in clinical settings.
将来の方向性
There are many potential future directions for Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate. One potential direction is to study its potential use in the treatment of other neurological conditions, such as Parkinson's disease and Alzheimer's disease. Additionally, its potential use as an anxiolytic agent could be further explored. Finally, its mechanism of action could be further studied to develop new treatments based on this compound.
合成法
The synthesis of Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate involves the reaction of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate with 1-pyrrolidinecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of this compound as a white solid.
科学的研究の応用
Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticonvulsant activity and has shown promise as a potential treatment for epilepsy. Additionally, it has also been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-19-10(18)8-6-17(7-3-4-15-5-7)16-9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKCLTPOEGOWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)(F)F)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2763325.png)


![2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide](/img/structure/B2763333.png)
![4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2763334.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2763335.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)
![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)
![Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763345.png)
